molecular formula C11H10N2O2 B11768941 Methyl 1-phenyl-1H-imidazole-5-carboxylate CAS No. 83846-62-2

Methyl 1-phenyl-1H-imidazole-5-carboxylate

Cat. No.: B11768941
CAS No.: 83846-62-2
M. Wt: 202.21 g/mol
InChI Key: CKWUTWFZMPGKGM-UHFFFAOYSA-N
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Description

Methyl 1-phenyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by a phenyl group attached to the nitrogen atom at position 1 and a methyl ester group at position 5 of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-phenyl-1H-imidazole-5-carboxylate can be achieved through several methods. One common approach involves the reaction of 1-phenylimidazole with methyl chloroformate under basic conditions. Another method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-phenyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted imidazole derivatives .

Scientific Research Applications

Methyl 1-phenyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-phenyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes .

Comparison with Similar Compounds

    Methyl 1-methylimidazole-5-carboxylate: Similar structure but with a methyl group instead of a phenyl group.

    1-Phenylimidazole: Lacks the ester group at position 5.

    2-Phenylimidazole: Phenyl group attached at position 2 instead of position 1.

Uniqueness: Methyl 1-phenyl-1H-imidazole-5-carboxylate is unique due to the presence of both a phenyl group and a methyl ester group, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets .

Properties

IUPAC Name

methyl 3-phenylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-12-8-13(10)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWUTWFZMPGKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232741
Record name Methyl 1-phenyl-1H-imidazole-5-carboxylate
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Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83846-62-2
Record name Methyl 1-phenyl-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
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Record name Methyl 1-phenyl-1H-imidazole-5-carboxylate
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Record name 83846-62-2
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Record name Methyl 1-phenyl-1H-imidazole-5-carboxylate
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Record name Methyl 1-phenyl-1H-imidazole-5-carboxylate
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Record name METHYL 1-PHENYL-1H-IMIDAZOLE-5-CARBOXYLATE
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